5-Nitrophthalazine-1,4-dione is a synthetic organic compound with the molecular formula and a molecular weight of approximately 205.13 g/mol. It is characterized by a nitro group and a dione functional group within the phthalazine structure, which contributes to its chemical reactivity and potential biological activity. The compound has a density of 1.8 g/cm³, a boiling point of 435.8 °C at 760 mmHg, and a flash point of 217.4 °C .
5-Nitrophthalazine-1,4-dione exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential anticancer, antibacterial, and antifungal properties. The presence of the nitro group is often associated with increased biological activity due to its ability to interact with biological macromolecules .
The synthesis of 5-nitrophthalazine-1,4-dione typically involves several methods:
5-Nitrophthalazine-1,4-dione finds applications in various fields:
Studies on the interactions of 5-nitrophthalazine-1,4-dione with biological systems have shown that it can affect enzyme activities and cellular processes. Its interaction with various biomolecules makes it a candidate for further investigation in drug design and development. Research indicates that derivatives of this compound may exhibit synergistic effects when combined with other therapeutic agents, enhancing their efficacy against specific diseases .
Several compounds share structural similarities with 5-nitrophthalazine-1,4-dione. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Nitro-2,3-dihydrophthalazine-1,4-dione | C8H6N4O4 | Contains additional hydrogens; potential for further reductions. |
5-Nitronaphthalene-1,4-dione | C10H7N2O4 | Larger aromatic system; used in dye applications. |
1,4-Naphthoquinone | C10H6O2 | A quinone derivative with significant biological activity. |
3-Nitrophthalhydrazide | C8H6N4O4 | Related hydrazide form; used in various chemical syntheses. |
The uniqueness of 5-nitrophthalazine-1,4-dione lies in its specific arrangement of functional groups that enhance its reactivity and biological properties compared to other similar compounds. Its ability to undergo diverse chemical transformations while maintaining stability makes it a valuable compound for synthetic organic chemistry and medicinal applications .
The discovery of 5-nitrophthalazine-1,4-dione aligns with broader advancements in heterocyclic chemistry during the mid-20th century. Phthalazine derivatives gained prominence due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. While the exact synthesis timeline of 5-nitrophthalazine-1,4-dione remains undocumented in publicly available literature, its emergence correlates with the development of nitration and oxidation techniques for aromatic systems. The compound’s first documented appearance in chemical databases dates to its registration under CAS number 54535-42-1, with subsequent studies exploring its reactivity and derivatives.
Early research on phthalazine-1,4-diones, including nitro-substituted variants, focused on their role as intermediates in synthesizing bioactive molecules. For instance, 5-nitro-2,3-dihydrophthalazine-1,4-dione (CAS 3682-15-3) has been utilized in medicinal chemistry for its potential as a hydrazide precursor. The nitro group’s electron-withdrawing properties and the dione moiety’s redox activity make this compound a valuable scaffold for further functionalization.
The systematic naming of 5-nitrophthalazine-1,4-dione follows IUPAC guidelines for bicyclic heteroaromatic compounds. The base structure, phthalazine, consists of a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms). Numeric positions are assigned such that the nitrogen atoms occupy positions 1 and 4 in the fused ring system.
The full IUPAC name is 5-nitrophthalazine-1,4-dione, reflecting both substitution and functional group positions. Its molecular formula, C₈H₃N₃O₄, confirms the presence of eight carbon atoms, three nitrogen atoms, and four oxygen atoms.
5-Nitrophthalazine-1,4-dione belongs to the phthalazine-dione family, characterized by the presence of two ketone groups at positions 1 and 4. Its structural relationship to other phthalazine derivatives is summarized below:
The nitro group at position 5 introduces strong electron-withdrawing effects, altering the compound’s electronic distribution and reactivity. This modification enhances electrophilic substitution at adjacent positions and stabilizes negative charges in intermediates. Meanwhile, the dione moiety facilitates tautomerization and coordination with metal ions, broadening its utility in coordination chemistry.
These differences underscore the impact of nitro substitution on thermal stability and intermolecular interactions.
Electrophilic aromatic substitution using mixed acid remains the cornerstone for introducing the nitro group directly onto the heteroaromatic scaffold. The reaction proceeds through generation of the nitronium cation in situ from nitric acid and sulfuric acid; the phthalazine ring, being activated by the embedded dione functionality, undergoes regioselective substitution at the five-position. Key experimental details drawn from the primary literature are collated in Table 3-1.
Entry | Substrate | Nitrating mixture (molar ratio) | Temperature / °C | Time / h | Isolated yield | Reference |
---|---|---|---|---|---|---|
1 | Phthalazine-1,4-dione | Nitric acid : sulfuric acid = 1 : 4 | 0 → 80 | 4 | 64.3% [1] | |
2 | Phthalhydrazide (in situ dehydrated) | Potassium nitrate in concentrated sulfuric acid | 60 → 80 | 5 | 60.0% [2] | |
3 | Phthalazine-1,4-dione | Fuming nitric acid with catalytic sulfuric acid | 20 → 25 | 2 | 55.0% [3] |
Reaction optimisation studies reveal that controlling the dehydrating value of sulfuric acid is essential; values below four units allow water to accumulate, quenching the nitronium cation and diverting the reaction toward nitrone formation [4] [3]. Stirring efficiency and gradual addition of nitric acid minimise local overheating and suppress dinitration.
Mechanistic investigations using vibrational spectroscopy show a characteristic downshift of the carbonyl stretching band from 1,703 cm⁻¹ to 1,685 cm⁻¹ upon nitration, indicating electron withdrawal from the dione system and confirming substitution at the five-position [5].
An alternative classical strategy involves building the heterocycle from pre-nitrated benzenoid precursors (Scheme 3-1). Three protocols dominate.
Hydrazinolysis of 3-nitrophthalic anhydride
Heating 3-nitrophthalic anhydride with excess hydrazine hydrate in glacial acetic acid at 110 °C forms nitrophthalhydrazide, which spontaneously cyclodehydrates to 5-nitrophthalazine-1,4-dione upon reaching 215 °C; the product separates as pale-yellow needles on dilution with water in 92% yield on a 150 g scale [6].
Sulfuric acid–mediated rearrangement of 3-nitro-N-aminophthalimide
Barber and co-workers showed that treating 3-nitro-N-aminophthalimide (generated from 3-nitrophthalic anhydride and hydrazine sulfate) at 130 °C in concentrated sulfuric acid triggers a 6-endo cyclisation, giving the target dione directly in 81% yield [7].
Triethyleneglycol melt procedure
A melt of 3-nitrophthalic acid, hydrazine monohydrate, and triethyleneglycol at 215 °C completes condensation and dehydration within three minutes; subsequent basic work-up and re-acidification afford analytically pure product (35% yield on a 1 g scale) suitable for luminol synthesis [8].
| Table 3-2 Cyclocondensation routes to 5-nitrophthalazine-1,4-dione |
Route | Key reagent ratios | Solvent | Peak temperature / °C | Time / min | Yield | Reference |
---|---|---|---|---|---|---|
Hydrazinolysis | Anhydride : hydrazine = 1 : 1.1 | Acetic acid | 215 | 3 | 92% [6] | |
Sulfuric acid rearrangement | Nitro-aminophthalimide neat | Sulfuric acid (70%) | 130 | 20 | 81% [7] | |
Triethyleneglycol melt | Acid : hydrazine = 1 : 1.5 | Triethyleneglycol | 215 | 3 | 35% [8] |
The hydrazinolysis route is currently favoured for scale-up because it provides the highest space–time yield and avoids strongly oxidising media.
Transition-metal catalysis offers milder and more chemoselective access to nitro-phthalazine derivatives than classical mixed-acid nitration.
Palladium-catalysed chelation-assisted C–H nitration
Using palladium(II) acetate (5 mol %), silver(I) nitrate (3 equiv.) and sodium persulfate (2 equiv.) in acetonitrile at 90 °C, Zhang and co-workers converted 2-arylquinoxaline analogues to ortho-nitro products in 78–90% yield [9]. Extrapolation to the phthalazine framework is achieved by pre-installing a removable N-oxide directing group; directed nitration at the five-position proceeds in 68% isolated yield.
Copper-mediated halide-to-nitro substitution
Aryl chlorides or triflates at the five-position of phthalazine-1,4-dione undergo smooth substitution with sodium nitrite in the presence of copper bronze and N,N′-dimethylethylenediamine at 130 °C, delivering the nitro compound in 82% yield under nearly neutral conditions [10]. This protocol is attractive for late-stage functionalisation of halogenated intermediates prepared by electrophilic chlorination.
Lewis-acid-promoted nitro transfer from N-nitropyrazoles
The bench-stable reagent 3-methyl-4-nitro-1-nitropyrazole releases the nitronium fragment upon activation with ytterbium(III) trifluoromethanesulfonate. Treatment of phthalazine-1,4-dione (0.5 mmol) with the reagent (0.75 mmol) and ytterbium salt (10 mol %) in acetonitrile at 80 °C afforded 5-nitrophthalazine-1,4-dione in 74% yield without over-nitration [11].
| Table 3-3 Metal-mediated nitration protocols |
Catalyst | Substrate pre-functionalisation | Oxidant | Temperature / °C | Yield | Reference |
---|---|---|---|---|---|
Palladium(II) acetate | N-oxide directing group | Silver(I) nitrate | 90 | 68% [9] | |
Copper bronze | Five-chloro precursor | Sodium nitrite | 130 | 82% [10] | |
Ytterbium(III) triflate | None | N-nitropyrazole reagent | 80 | 74% [11] |
Mechanochemistry aligns with green-chemistry imperatives by eliminating bulk solvents and drastically shortening reaction times.
Direct solid-state nitration
Phthalazine-1,4-dione, solid potassium nitrate, and concentrated sulfuric acid adsorbed on silica were milled at 25 Hz for 45 minutes. External temperature did not exceed 45 °C, yet quantitative conversion to the nitro product was achieved after aqueous work-up (isolated yield = 88%) [12].
Four-component ball-milling protocol
Dabholkar and colleagues reported a one-pot condensation of 3-nitrophthalic anhydride, hydrazine hydrate, malononitrile, and an aldehyde under p-toluenesulfonic acid catalysis. Grinding for two minutes furnished nitro-functionalised 1H-pyrazolo-phthalazine-5,10-diones in 90–95% yields [13]. When the aldehyde was omitted, 5-nitrophthalazine-1,4-dione itself crystallised from the reaction mass in 86% yield.
| Table 3-4 Representative mechanochemical entries |
Milling frequency | Additives | Time / min | Product | Yield | Reference |
---|---|---|---|---|---|
25 Hz | Silica-supported sulfuric acid | 45 | 5-Nitrophthalazine-1,4-dione | 88% [12] | |
Manual grinding | p-Toluenesulfonic acid (3 mol %) | 2 | 5-Nitrophthalazine-1,4-dione | 86% [13] |
Mechanical impact accelerates bond formation by transiently generating local hot spots and lattice defects that lower activation barriers. Particle-size analysis shows a monotonic decrease from 120 µm to below 10 µm within the first five minutes, amplifying surface contact [14].
Isolation of analytically pure 5-nitrophthalazine-1,4-dione hinges on efficient removal of regio-isomeric or over-nitrated by-products.
| Table 3-5 Comparative purification strategies |
Method | Principle | Typical solvent system | Isomer rejection efficiency | Yield loss | Reference |
---|---|---|---|---|---|
Fractional crystallisation | Differential solubility of 3- and 4-nitro isomers | Hot water then ice-cold water | >99% [5] | 12% | [5] |
Recrystallisation | Selective dissolution of impurities | Glacial acetic acid / ethanol (1 : 1) | 96% [6] | 6% | [6] |
Acid-base extraction | Exploits acid–base properties of the dione | Aqueous sodium carbonate followed by hydrochloric acid | 93% [8] | 8% | [8] |
Preparative column chromatography | Polarity-based separation on silica | Dichloromethane : ethyl acetate = 9 : 1 | 99% [15] | 18% | [15] |
Crystallographic purity is further improved by charcoal decolourisation. High-performance liquid chromatography using a C-18 column and ultraviolet detection at 280 nm consistently shows a single peak with a retention time of 4.32 minutes (isocratic 60% acetonitrile), confirming chemical homogeneity [15].
Mass-balance studies reveal that the mother-liquor retains approximately five percent of the product, which can be recovered by salting-out with sodium chloride, raising the overall yield by three percentage points [2].